![molecular formula C16H22O3P+ B14475283 Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](oxo)phosphanium CAS No. 65842-23-1](/img/structure/B14475283.png)
Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](oxo)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxyphosphanium is a complex organophosphorus compound characterized by the presence of bicyclo[221]hept-5-en-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxyphosphanium typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with phosphorus-containing reagents. One common method includes the use of phosphorus oxychloride (POCl3) in the presence of a base, such as triethylamine, to facilitate the formation of the desired compound. The reaction is usually carried out under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxyphosphanium may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxyphosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The bicyclo[2.2.1]hept-5-en-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted bicyclo[22
Scientific Research Applications
Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxyphosphanium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxyphosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of biological pathways. The bicyclo[2.2.1]hept-5-en-2-yl groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane: Known for its use in silane coupling agents and polymer chemistry.
Bicyclo[2.2.1]hept-5-en-2-one: Utilized in organic synthesis and as a precursor for various chemical transformations.
Uniqueness
Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxyphosphanium stands out due to its unique combination of bicyclo[2.2.1]hept-5-en-2-yl groups and phosphorus moiety, which imparts distinct reactivity and stability. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
65842-23-1 |
|---|---|
Molecular Formula |
C16H22O3P+ |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
bis(2-bicyclo[2.2.1]hept-5-enylmethoxy)-oxophosphanium |
InChI |
InChI=1S/C16H22O3P/c17-20(18-9-15-7-11-1-3-13(15)5-11)19-10-16-8-12-2-4-14(16)6-12/h1-4,11-16H,5-10H2/q+1 |
InChI Key |
MWHZLMAUFNWEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)CO[P+](=O)OCC3CC4CC3C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



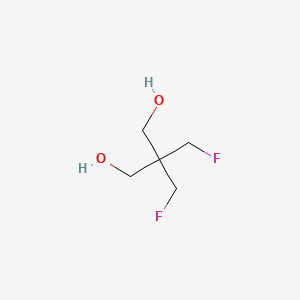
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
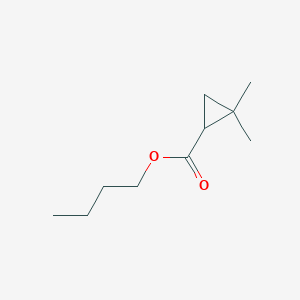
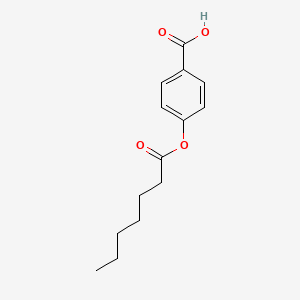
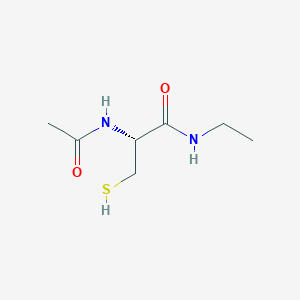

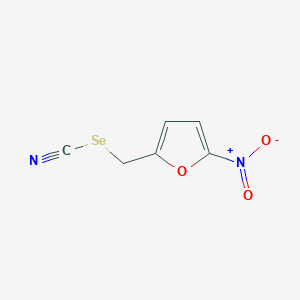
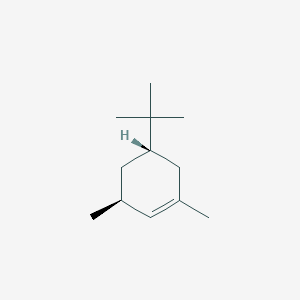
![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)
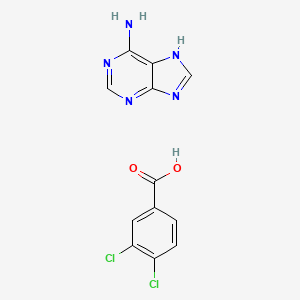
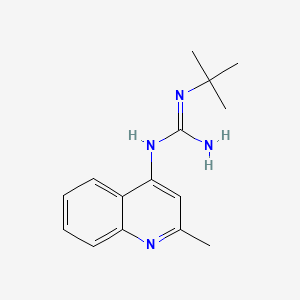
![2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]-](/img/structure/B14475266.png)
